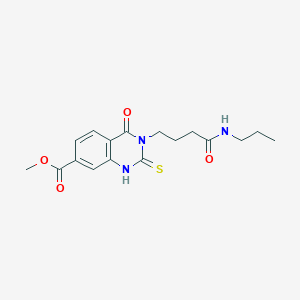

Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

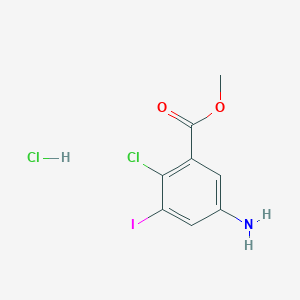

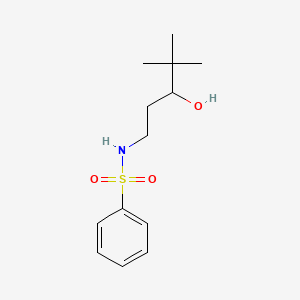

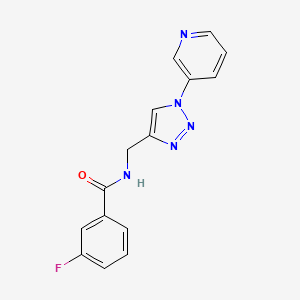

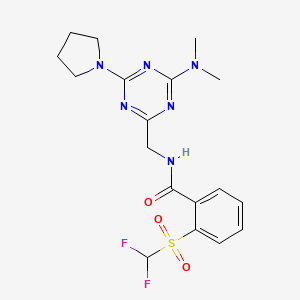

The compound "Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" is a derivative of the quinazoline group, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. This compound is not directly mentioned in the provided papers, but its structure is related to the various quinoline and isoquinoline derivatives discussed in the research.

Synthesis Analysis

The synthesis of related compounds involves the reaction of methyl esters with various reagents. For instance, methyl 3-(arylamino)acrylates react with hydrogen iodide to form 1,2-dihydroquinoline-3-carboxylic acid derivatives . Another method includes the cleavage of functionalized dihydrooxazoles to synthesize protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate . Additionally, the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids leads to methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . These methods indicate a variety of synthetic routes that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was confirmed using this method . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes oxidation and condensation reactions. Oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride yields 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates . Condensation reactions are also common, as seen in the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . These reactions provide insight into the types of transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be inferred from related compounds. For instance, the presence of strong intramolecular hydrogen bonds has been observed in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which influences its stability and reactivity . Antibacterial activities of certain quinoline derivatives have also been reported, suggesting potential biological applications .

Scientific Research Applications

Synthetic Methodologies and Characterization

- A novel synthetic approach for related compounds, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, involves condensation reactions that have been characterized by elemental analysis, NMR, LC/MS, and X-ray diffraction. This method emphasizes the importance of intramolecular hydrogen bonding in stabilizing the compound's structure (Kovalenko et al., 2019).

- Research on tetrahydroquinolin-4-ones showcases the Dieckmann cyclisation technique as a pathway to generate structurally complex heterocycles, highlighting the versatility of such frameworks in synthetic organic chemistry (Proctor et al., 1972).

Potential Applications

- The synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates demonstrates the capacity of these compounds for structural diversification, which is crucial for developing new pharmaceutical agents (Rudenko et al., 2013).

- Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes to produce heterocyclic derivatives reveals potential for creating compounds with various biological activities. This method underscores the role of catalysis in expanding the utility of heterocyclic compounds (Bacchi et al., 2005).

Molecular Docking and Biological Activity

- Methylation studies on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have shown potential inhibitors for Hepatitis B Virus replication, indicating the therapeutic relevance of such compounds. The research includes molecular docking to predict the interaction with biological targets (Kovalenko et al., 2020).

- Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles has been developed for combinatorial libraries, highlighting the adaptability of these compounds for drug discovery applications (Ivachtchenko et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-oxo-3-[4-oxo-4-(propylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-3-8-18-14(21)5-4-9-20-15(22)12-7-6-11(16(23)24-2)10-13(12)19-17(20)25/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,21)(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVRCYHAYOLONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)